molecular formula C16H16N2O5 B7696829 Ethyl 4-({[(furan-2-ylmethyl)amino](oxo)acetyl}amino)benzoate

Ethyl 4-({[(furan-2-ylmethyl)amino](oxo)acetyl}amino)benzoate

Cat. No.: B7696829
M. Wt: 316.31 g/mol
InChI Key: CGLGUTFZUMBDLK-UHFFFAOYSA-N
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Description

Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring, an amino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate can be synthesized via a multi-step process. One common method involves the Ugi four-component reaction, which is a multicomponent reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide . In this case, the reaction involves formaldehyde, furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate. The reaction is typically carried out at ambient temperature and results in high yields .

Industrial Production Methods

While specific industrial production methods for Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The furan ring and amino group may facilitate binding to biological macromolecules, influencing various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate can be compared with other similar compounds, such as:

The uniqueness of Ethyl 4-({(furan-2-ylmethyl)aminoacetyl}amino)benzoate lies in its specific combination of functional groups, which may confer distinct biological activities and synthetic utility.

Properties

IUPAC Name

ethyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-2-22-16(21)11-5-7-12(8-6-11)18-15(20)14(19)17-10-13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLGUTFZUMBDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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